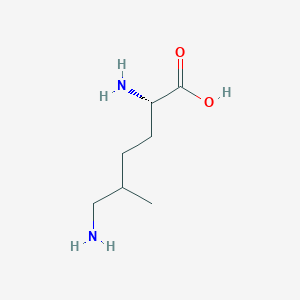

5-Methyl-L-lysine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61475-85-2 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2S)-2,6-diamino-5-methylhexanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-5(4-8)2-3-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |

InChI Key |

BSHGVWRQILWEKK-GDVGLLTNSA-N |

Isomeric SMILES |

CC(CC[C@@H](C(=O)O)N)CN |

Canonical SMILES |

CC(CCC(C(=O)O)N)CN |

Origin of Product |

United States |

Biosynthesis and Catabolism

Enzymatic Synthesis of 5-Methyl-L-lysine

The biosynthesis of this compound as a post-translational modification on a protein substrate is an enzymatic process catalyzed by a class of enzymes known as protein lysine (B10760008) methyltransferases (PKMTs). wikipedia.org These enzymes transfer a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the ε-amino group of a specific lysine residue within a protein. abcam.com

The reaction can be summarized as: Protein-L-lysine + S-adenosyl-L-methionine ⇌ Protein-N6-methyl-L-lysine + S-adenosyl-L-homocysteine

Most known PKMTs contain a structurally conserved SET domain, which is responsible for their catalytic activity. wikipedia.org The synthesis is a highly regulated process, with specific enzymes targeting distinct lysine residues on histone and non-histone proteins. acs.org The formation of this compound is the first step in the methylation process and can be a final modification state or an intermediate that can be further methylated to di- and trimethyl-lysine by the same or different methyltransferases. wikipedia.org

In addition to its synthesis on proteins, free this compound can be formed. For example, in the biosynthesis of carnitine in Neurospora crassa, the process begins with the sequential methylation of free L-lysine, with this compound (ε-N-methyl-L-lysine) being the first intermediate. researchgate.net Chemical synthesis routes have also been developed to produce this compound and its derivatives for research purposes, often involving the alkylation of protected lysine precursors. researchgate.netcdnsciencepub.comnih.govresearchgate.net

S-Adenosylmethionine (SAM) as a Methyl Donor

Degradation Pathways

The removal of the methyl group from this compound residues in proteins is as biologically important as its addition, allowing for dynamic regulation. This process is catalyzed by protein lysine demethylases (KDMs). acs.org These enzymes reverse the methylation, ensuring that the modification is not permanent. The discovery of KDMs confirmed the reversible nature of lysine methylation. wikipedia.org

The catabolism of free L-lysine in mammals occurs primarily through two main pathways: the saccharopine pathway and the pipecolate pathway. wikipedia.orgnih.gov The saccharopine pathway is predominant in most tissues, while the pipecolate pathway is more significant in the adult brain. nih.govresearchgate.net Both pathways converge to produce α-aminoadipate δ-semialdehyde (AAS). nih.gov Early research indicated that free 5-methyl-lysine can be demethylated. Studies using rat kidney mitochondrial fractions showed the enzymatic demethylation of ε-N-methyl-L-lysine, likely involving an oxidative process. cdnsciencepub.comscispace.com The resulting L-lysine can then enter its standard catabolic pathways. scispace.com

Roles of 5 Methyl L Lysine in Cellular and Molecular Biology

Epigenetic Regulation through Histone Lysine (B10760008) Methylation

The methylation of lysine residues on histone proteins is a pivotal post-translational modification that plays a central role in regulating chromatin structure and function. This epigenetic mechanism, which involves the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues, does not alter the DNA sequence itself but has profound implications for gene expression. ebi.ac.uk The addition of one, two, or three methyl groups (mono-, di-, or trimethylation) to a lysine residue can create distinct signaling platforms on the histone tails. These methylated lysines are then recognized by specific "reader" proteins, which in turn recruit other factors to modify chromatin, leading to either transcriptional activation or repression. epigenie.com This intricate system controls numerous cellular processes, including heterochromatin formation, X-chromosome inactivation, DNA repair, and the regulation of transcription. ebi.ac.ukhmdb.ca

Histone H3 Methylation Sites and Functional Implications

Histone H3 is a primary target for lysine methylation, with numerous sites on its N-terminal tail being modified. The functional outcome of this methylation is highly context-dependent, relying on the specific lysine residue that is modified and the degree of methylation.

H3K4 Methylation and Transcriptional Activation

Methylation of lysine 4 on histone H3 (H3K4) is strongly associated with transcriptionally active genes. epigenie.com This modification exists in mono-, di-, and trimethylated states (H3K4me1, H3K4me2, H3K4me3), each with a distinct distribution across the gene. mdpi.com

H3K4me3: This mark is highly enriched at the transcription start sites (TSS) of active genes. epigenie.comwikipedia.org It acts as a docking site for various proteins that promote transcription. For instance, H3K4me3 recruits chromatin remodeling complexes like CHD1 and the NURF complex, which help to create a more open and accessible chromatin structure for the transcriptional machinery. epigenie.comwikipedia.org

H3K4me2: Often found alongside H3K4me3 at active promoters, it is also associated with a "poised" state in differentiated cells, where genes are not actively transcribed but are ready for rapid activation. nih.gov

H3K4me1: This mark is typically found flanking active promoters and is a hallmark of transcriptional enhancers.

The establishment of H3K4 methylation is a dynamic process. Studies in human CD4 T cells show that changes in H3K4 methylation can occur relatively late after cell activation, reinforcing the activation-induced gene expression programs. nih.gov The interplay between the different methylation states of H3K4 and the enzymes that add (methyltransferases) and remove (demethylases) these marks provides a sophisticated layer of transcriptional control. mdpi.comresearchgate.net

| H3K4 Methylation State | Typical Location | Primary Function | Associated Proteins/Complexes |

| H3K4me3 | Transcription Start Sites (TSS) of active genes | Transcriptional Activation | NURF, CHD1, BPTF |

| H3K4me2 | Promoters (with H3K4me3) or alone | Active Transcription / Poised State | - |

| H3K4me1 | Enhancer regions | Marks active/poised enhancers | - |

H3K9 Methylation and Heterochromatin Formation/Repression

In stark contrast to H3K4 methylation, methylation of lysine 9 on histone H3 (H3K9) is a hallmark of transcriptional repression and is fundamentally involved in the formation of heterochromatin—a tightly packed, silent form of chromatin. nih.govelifesciences.org This repressive mark is crucial for maintaining genome stability. nih.gov

The process is initiated by histone methyltransferases (HMTs) like SUV39H1, which deposit H3K9me2 and H3K9me3 marks. oup.com These methylated lysines are then recognized by "reader" proteins, most notably Heterochromatin Protein 1 (HP1). nih.govyeastgenome.org The binding of HP1 to H3K9me2/3 promotes chromatin condensation and can recruit more H3K9 methyltransferases, creating a feedback loop that spreads the heterochromatic state along the chromosome. nih.govelifesciences.org This mechanism is essential for silencing repetitive DNA elements and maintaining the integrity of centromeres and telomeres. elifesciences.org While H3K9 methylation is a conserved mark for silencing, experiments in budding yeast (which naturally lacks this system) show that introducing H3K9 methylation and HP1 is not sufficient on its own to build heterochromatin, indicating that other effector molecules are required. yeastgenome.org

| Feature | Description |

| Primary Function | Transcriptional Repression, Heterochromatin Formation. nih.govelifesciences.org |

| Key Enzymes (Writers) | SUV39H1, SUV39H2, SETDB1, G9a, GLP. oup.com |

| Key Reader Protein | Heterochromatin Protein 1 (HP1). nih.govyeastgenome.org |

| Mechanism | H3K9me2/3 acts as a docking site for HP1, which promotes chromatin compaction and can recruit more HMTs to spread the silencing signal. nih.govelifesciences.org |

| Genomic Location | Enriched in gene-poor, repetitive regions like centromeres and telomeres. elifesciences.orgoup.com |

H3K27 Methylation and Polycomb Repression

Methylation of histone H3 at lysine 27 (H3K27me) is another key repressive mark, primarily associated with facultative heterochromatin—regions of the genome that are silenced in a cell-type-specific manner. oup.comresearchgate.net This silencing is mediated by the Polycomb group (PcG) of proteins. sdbonline.org

The Polycomb Repressive Complex 2 (PRC2) is responsible for catalyzing the trimethylation of H3K27 (H3K27me3). biorxiv.orgoup.com This mark is then recognized by another complex, the Polycomb Repressive Complex 1 (PRC1), which helps to compact the chromatin and maintain the repressed state. biorxiv.org H3K27me3 is particularly important for silencing developmental genes in differentiated cells, thereby maintaining cell identity. pnas.org The PRC2 complex can both "write" the H3K27me3 mark and "read" it, allowing for the mark to be spread along the chromosome from specific nucleation sites called Polycomb Response Elements (PREs). sdbonline.orgpnas.org Interestingly, in situations where H3K9 methylation is lost, the H3K27me3 pathway can compensate to help maintain heterochromatin organization, highlighting a plasticity in epigenetic control. oup.com

H3K36 and H3K79 Methylation in Gene Elongation and Cell Cycle Regulation

H3K36 Methylation: Methylation of lysine 36 on histone H3 is closely linked to active transcription, specifically during the elongation phase. nih.gov The methyltransferase SETD2 (in mammals, Set2 in yeast) is recruited by the elongating form of RNA polymerase II and deposits H3K36me3 in the body of actively transcribed genes. nih.govelifesciences.org This mark helps to suppress cryptic transcription initiation within the gene body by recruiting histone deacetylase complexes, which restore a more repressive chromatin state after the polymerase has passed. nih.gov H3K36 methylation also plays a role in regulating pre-mRNA splicing and antagonizing the spread of repressive H3K27 methylation. nih.govpnas.org

H3K79 Methylation: Unlike other methylation sites located on the histone tail, lysine 79 is found in the globular domain of histone H3. nih.gov Its methylation is catalyzed by the DOT1L enzyme (Dot1 in yeast), the only known histone methyltransferase without a SET domain. nih.govmdpi.com H3K79 methylation is involved in diverse cellular processes, including transcriptional regulation and DNA damage repair. mdpi.com Crucially, it plays a significant role in cell cycle regulation. tandfonline.com H3K79 methylation is required for the proper functioning of cell cycle checkpoints, particularly at the G1/S transition and in response to DNA damage. nih.govplos.org Depletion of DOT1L can lead to defects in cell cycle progression and has been shown to cause limited genomic over-replication, suggesting a role in ensuring that DNA is replicated only once per cell cycle. plos.orgum.es

| Histone Mark | Primary Function(s) | Key Enzyme (Writer) | Associated Process |

| H3K36me3 | Suppressing cryptic transcription, Splicing regulation | SETD2/Set2 | Transcription Elongation. nih.govpnas.org |

| H3K79me | Cell cycle checkpoint control, DNA damage response | DOT1L/Dot1 | Cell Cycle Regulation, DNA Repair. nih.govmdpi.comtandfonline.com |

Histone H4 Methylation

While much focus is on histone H3, histone H4 is also subject to methylation, which contributes to epigenetic regulation. wikipedia.orgwikidoc.org The most studied methylation site on histone H4 is lysine 20 (H4K20). nih.gov Similar to H3 methylation, the degree of methylation at H4K20 has distinct biological outcomes. oup.com

H4K20me1 (mono-methylation): Catalyzed by the enzyme SET8, this mark is involved in the regulation of cell cycle progression and chromatin compaction. nih.govoup.com

H4K20me2 (di-methylation): This state is important for DNA damage repair. oup.com It serves as a binding platform for proteins like 53BP1, which are crucial for the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair. mdpi.com

H4K20me3 (tri-methylation): This is a hallmark of silenced, constitutive heterochromatin, often found in conjunction with H3K9me3. oup.comoup.com The SUV4-20H enzymes are responsible for converting H4K20me1 to H4K20me2 and H4K20me3. mdpi.com

The dynamic regulation of H4K20 methylation states by specific methyltransferases is critical for maintaining genomic integrity, ensuring proper DNA replication, and orchestrating the DNA damage response. oup.commdpi.com

Interplay with DNA Methylation and Chromatin Dynamics

The relationship between histone lysine methylation and DNA methylation is a cornerstone of epigenetic regulation, representing a highly intertwined system for maintaining genome stability and controlling gene expression. nih.gov In many organisms, including the fungus Neurospora crassa, histone H3 lysine 9 (H3K9) methylation is a prerequisite for DNA methylation. oup.com The enzyme Dim-5, a histone methyltransferase (HMT), specifically methylates H3K9; this mark is then recognized by machinery that directs DNA methylation to the same locus, leading to gene silencing and the formation of heterochromatin. oup.com This demonstrates a direct mechanistic link where a histone modification guides the pattern of DNA modification.

This interplay is fundamental to the structure and function of chromatin. nih.gov Generally, methylation on residues like H3K9 and H3K27 is associated with condensed, transcriptionally repressed heterochromatin, while methylation on H3K4 and H3K36 is linked to transcriptionally active euchromatin. nih.gov These histone marks can be recognized by methyl-binding proteins that, in turn, recruit other chromatin-modifying enzymes, including those that influence DNA methylation. nih.gov For instance, some methyl-CpG binding proteins can associate with histone methyltransferases, reinforcing a repressed chromatin state. nih.gov This crosstalk ensures the stable propagation of epigenetic states through cell division, illustrating a dynamic and reciprocal regulation between the two major epigenetic systems.

Re-evaluation of the "Histone Code" Hypothesis in the Context of Methylation

The "histone code" hypothesis posits that specific combinations of post-translational modifications on histone tails act as a complex signaling platform, read by other proteins to dictate downstream cellular events like transcription, replication, and DNA repair. embopress.org Lysine methylation is a central element of this code, with its complexity enhanced by the existence of mono-, di-, and trimethylation states, each potentially leading to a different biological outcome. embopress.org For example, H4K20me1 is linked to chromatin condensation, H4K20me2 is involved in the DNA damage response, and H4K20me3 helps maintain constitutive heterochromatin. nih.gov

This intricate signaling is mediated by "reader" proteins containing specialized domains—such as Chromo, Tudor, and MBT domains—that specifically recognize and bind to methylated lysine residues. acs.orgembopress.org The binding of an effector protein to a specific methyl-lysine mark translates the code into action. embopress.org For instance, the recruitment of Heterochromatin Protein 1 (HP1) via its chromodomain to H3K9me3 is a classic example of how a methylation mark leads to gene silencing. nih.gov The discovery that a wider array of domains can interpret these marks has expanded our understanding of the code's complexity. embopress.org Furthermore, the principles of the histone code are now being extended to a more comprehensive "protein code," recognizing that the same writer, reader, and eraser enzymes for histone methylation also act on a multitude of non-histone proteins, regulating their function in a similar, code-like manner. nih.govtsmj.ie

Non-Histone Protein Methylation by 5-Methyl-L-lysine

While first identified on histones, lysine methylation is a widespread modification that regulates the function of numerous non-histone proteins involved in nearly every aspect of cell biology. oncotarget.commdpi.com This modification primarily functions to create or block protein-protein interaction sites, which in turn affects protein stability, subcellular localization, and enzymatic activity. nih.govmdpi.com The enzymes responsible, initially known as histone methyltransferases and demethylases, have a broad substrate range, underscoring a universal signaling mechanism. nih.gov

Regulation of Transcription Factors (e.g., p53, NFκB, STAT3)

Lysine methylation provides a critical layer of control over key transcription factors, fine-tuning their activity in response to cellular signals.

p53: The tumor suppressor p53 is extensively regulated by lysine methylation, providing a model for non-histone protein modification. oncotarget.com Several lysine residues in its C-terminal domain are targeted by different methyltransferases, with distinct functional consequences. nih.gov

Monomethylation of K372 by SET7/9 can stabilize p53 and promote the acetylation of other residues, leading to transcriptional activation. nih.govportlandpress.com

Monomethylation of K370 by Smyd2, conversely, represses p53 activity. nih.gov However, dimethylation at this same site (p53K370me2) is an activating mark, recognized by the DNA damage response protein 53BP1. nih.gov The demethylase LSD1 removes a methyl group from p53K370me2, converting it to the inactive monomethylated state. nih.govportlandpress.com

Monomethylation of K382 by SET8 represses the transcriptional activity of p53 for a subset of its target genes. capes.gov.br

NF-κB: The activity of the inflammatory transcription factor NF-κB is modulated by the methylation of its p65 (RelA) subunit. nih.gov This modification is crucial for activating many downstream genes. nih.gov

Upon stimulation by TNFα or IL-1β, SET9 monomethylates p65 at K37, a modification required for the expression of a subset of NF-κB target genes. nih.govcaltech.edu

NSD1 can methylate K218 and K221, which enhances gene expression, while the demethylase FBXL11 reverses this mark. nih.govpnas.org

SETD6-mediated monomethylation at K310 creates a binding site for the histone methyltransferase GLP, which represses target genes in the basal state. stanford.edu

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is reversibly methylated on lysine residues by histone-modifying enzymes after it binds to target gene promoters. pnas.org

Methylation of K140 by SET9 is a negative regulatory event, leading to the downregulation of STAT3-dependent responses. pnas.org This mark is removed by the demethylase LSD1. pnas.org

In contrast, methylation at K180 by EZH2 enhances STAT3 activity by increasing its tyrosine phosphorylation, which promotes the malignancy of glioblastoma stem-like cells. d-nb.infomdpi.com

Methylation at K49 also positively affects STAT3-dependent transcription. mdpi.com

Table 1: Regulation of Transcription Factors by Lysine Methylation

| Transcription Factor | Lysine Site | Methylation State | Modifying Enzyme (Writer/Eraser) | Functional Outcome |

|---|---|---|---|---|

| p53 | K372 | Monomethyl | SET7/9 | Stabilization, transcriptional activation nih.govportlandpress.com |

| K370 | Monomethyl | Smyd2 | Repression of p53 activity nih.gov | |

| K370 | Dimethyl | Unknown / LSD1 | Transcriptional activation, binding by 53BP1 nih.gov | |

| K382 | Monomethyl | SET8 | Repression of p53 activity capes.gov.br | |

| NF-κB (p65) | K37 | Monomethyl | SET9 | Required for expression of a subset of target genes nih.govcaltech.edu |

| K218/K221 | Methylated | NSD1 / FBXL11 | Enhanced gene expression nih.govpnas.org | |

| K310 | Monomethyl | SETD6 | Repression of target genes in basal state stanford.edu | |

| STAT3 | K140 | Methylated | SET9 / LSD1 | Negative regulation of STAT3 activity pnas.org |

| K180 | Methylated | EZH2 | Enhanced STAT3 activity d-nb.infomdpi.com | |

| K49 | Methylated | Unknown | Enhanced STAT3 activity mdpi.com |

Modulation of Structural and Regulatory Proteins (e.g., Tau Protein, Ribosomal Proteins, Calmodulin, Cytochrome C)

Lysine methylation extends beyond transcription factors to structural and other regulatory proteins.

Tau Protein: Methylation is an endogenous modification of the tau protein, which is implicated in Alzheimer's disease. portlandpress.comresearchgate.net Mass spectrometry has identified mono- and dimethyl lysine residues at multiple sites in soluble tau from healthy human brains. portlandpress.comresearchgate.net Crucially, in vitro studies have shown that while methylation does not impair tau's ability to promote microtubule polymerization, it significantly reduces its propensity to form pathological aggregates. portlandpress.comresearchgate.netnih.gov This suggests that lysine methylation may serve as a protective modification, helping to maintain tau in a non-pathogenic state. portlandpress.com

Ribosomal Proteins: Lysine methylation is also found on ribosomal proteins, such as the ribosomal protein L29 (Rpl29). nih.gov Rpl29 is methylated at lysine 5 (K5) by the enzyme SETD7, and this modification influences its regulation and subcellular localization. nih.gov

Calmodulin: The calcium-binding messenger protein Calmodulin is another known target of lysine methylation, although the specific functional consequences are less detailed. tandfonline.com

Cytochrome C: The methylation of Cytochrome C has been shown to modulate its interactions and localization. In yeast, the trimethylation of Cytochrome c (Cyc1p) at lysine 78 significantly enhances its interaction with the import-related proteins Erv1p and Cyc3p. nih.gov This increased interaction facilitates the protein's transport into the mitochondrial intermembrane space, demonstrating a clear functional role for this modification in protein trafficking. nih.gov

Impact on Protein Stability, Localization, and Protein-Protein Interactions

The addition of a methyl group to a lysine residue can have profound consequences for the target protein's fate and function. nih.gov

Protein Stability: Lysine methylation can either promote protein stability or signal for its degradation. nih.govboisestate.edu In some cases, methylation can directly compete with ubiquitination at the same lysine residue, thereby preventing the protein from being targeted to the proteasome for degradation. researchgate.net Conversely, methylation can create a "methyl-degron," a recognition motif for E3 ubiquitin ligases that leads to ubiquitination and subsequent degradation. boisestate.eduresearchgate.net For example, methylation of the transcription factor FOXO1 by G9a increases its interaction with the E3 ligase SKP2, reducing its stability. boisestate.edu The stability of p53 is also intricately regulated by a complex interplay of methylation and ubiquitination at its C-terminal lysines. oncotarget.comnih.gov

Protein Localization: A key function of lysine methylation is to control the subcellular localization of proteins. nih.gov For instance, the nuclear accumulation of β-catenin is promoted by its monomethylation by the nuclear enzyme SMYD2. nih.gov Similarly, methylated NF-κB (p65) is restricted to the nucleus, and methylation of the ribosomal protein Rpl29 affects its localization. caltech.edunih.gov This regulation is often achieved by methylation facilitating an interaction with cellular transport machinery. nih.gov

Protein-Protein Interactions: Perhaps the most fundamental role of lysine methylation is to serve as a docking site for other proteins. nih.govnih.gov Unlike modifications such as acetylation, methylation does not neutralize the positive charge of lysine but instead creates a unique binding surface that is recognized by specific effector proteins containing "reader" domains. nih.govembopress.org This mechanism is central to the histone code and applies broadly to non-histone proteins. nih.gov The methylation of yeast Cytochrome C at K78, for example, directly increases its binding affinity for specific partner proteins, which is crucial for its function. nih.gov

Involvement in Other Biochemical Pathways

The influence of lysine methylation extends into core metabolic and signaling pathways.

Metabolism: Emerging evidence indicates that lysine methylation is a key regulator of glucose and lipid metabolism. mdpi.com This is achieved by modifying key enzymes and transporters in these pathways. mdpi.com For example, the methyltransferase SMYD2 can alter glucose uptake by methylating and stabilizing the c-Myc protein. mdpi.com Lysine itself is essential for the biosynthesis of carnitine, a molecule critical for transporting fatty acids into the mitochondria for beta-oxidation. wikipedia.org The precursor for carnitine synthesis is trimethyllysine, highlighting a direct link between this modified amino acid and fatty acid metabolism. mdpi.com

DNA Damage Response: Lysine methylation plays a role in the DNA damage response (DDR). The methylation of the transcription factor E2F1 by SETD7 is involved in initiating the DDR pathway. nih.gov Furthermore, the recognition of dimethylated p53 (K370me2) and dimethylated histone H4 (H4K20me2) by the DDR mediator protein 53BP1 showcases how methylation acts as a signal to recruit repair factors to sites of damage. nih.gov

Cell Cycle and Development: Through its extensive regulation of histones and transcription factors, lysine methylation is deeply implicated in a wide spectrum of fundamental biological processes, including cell division, cell cycle progression, cell survival, and organismal development. mdpi.com The precise control of gene expression programs by methylation is essential for these processes, and its dysregulation is linked to developmental abnormalities and diseases like cancer. nih.gov

Role in Carnitine Biosynthesis

The biosynthesis of L-carnitine is a critical metabolic pathway that utilizes a methylated derivative of the essential amino acid L-lysine as its starting point. creative-proteomics.comoregonstate.edu This multi-step process involves a series of enzymatic reactions that occur across different cellular compartments, including the mitochondria and cytosol, and is particularly active in the liver and kidneys. creative-proteomics.com The carbon backbone of carnitine originates from lysine, while the methyl groups are supplied by S-adenosylmethionine. youtube.com

The direct precursor for carnitine synthesis is not a singly methylated lysine but rather Nε-trimethyl-L-lysine (TML), a derivative where the epsilon-amino group of a lysine residue is trimethylated. nih.govmdpi.com This modification occurs on lysine residues within proteins such as histones, calmodulin, and myosin. creative-proteomics.complos.org Free TML is then released through the process of protein hydrolysis and becomes available for the carnitine biosynthesis pathway. oregonstate.eduresearchgate.net

The conversion of TML to L-carnitine proceeds through four key enzymatic steps:

Hydroxylation of TML: The pathway begins in the mitochondria, where Nε-trimethyllysine hydroxylase (TMLH), also known as ε-N-trimethyllysine dioxygenase (TMLD), catalyzes the hydroxylation of TML. creative-proteomics.comnih.govmdpi.com This reaction produces 3-hydroxy-N6,N6,N6-trimethyl-L-lysine (HTML). creative-proteomics.commdpi.com The reaction requires α-ketoglutarate, molecular oxygen, and ascorbate (B8700270) (vitamin C) as cofactors. creative-proteomics.comyoutube.com

Cleavage of HTML: The resulting HTML is transported to the cytosol. Here, the enzyme 3-hydroxy-N-trimethyllysine aldolase (B8822740) (HTMLA) cleaves HTML into two products: 4-trimethylaminobutyraldehyde (TMABA) and the amino acid glycine. creative-proteomics.commdpi.comresearchgate.net This enzymatic step is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (vitamin B6). nih.gov

Oxidation of TMABA: Next, 4-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) oxidizes TMABA in the cytoplasm. creative-proteomics.comresearchgate.net This reaction yields γ-butyrobetaine (4-N-trimethylammoniobutanoate) and requires NAD+ as a cofactor, which is reduced to NADH. creative-proteomics.com

Final Hydroxylation to L-Carnitine: The final step of the pathway is the hydroxylation of γ-butyrobetaine to form L-carnitine. nih.gov This is catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase. creative-proteomics.com This crucial reaction takes place primarily in the liver and kidneys and requires iron (Fe2+), α-ketoglutarate, and oxygen. creative-proteomics.comoregonstate.edu

This biosynthetic pathway ensures a continuous supply of L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for their subsequent oxidation to produce energy. wikipedia.org

Enzymatic Steps in L-Carnitine Biosynthesis

| Step | Enzyme | Substrate | Product(s) | Cellular Location | Required Cofactors |

|---|---|---|---|---|---|

| 1 | Nε-trimethyllysine hydroxylase (TMLH) / ε-N-trimethyllysine dioxygenase (TMLD) | Nε-trimethyl-L-lysine (TML) | 3-hydroxy-N6,N6,N6-trimethyl-L-lysine (HTML) | Mitochondria | α-ketoglutarate, O₂, Ascorbate (Vitamin C) creative-proteomics.comyoutube.com |

| 2 | 3-hydroxy-N-trimethyllysine aldolase (HTMLA) | 3-hydroxy-N6,N6,N6-trimethyl-L-lysine (HTML) | 4-trimethylaminobutyraldehyde (TMABA), Glycine | Cytosol | Pyridoxal 5'-phosphate (PLP) creative-proteomics.comnih.gov |

| 3 | 4-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) | 4-trimethylaminobutyraldehyde (TMABA) | γ-butyrobetaine | Cytoplasm | NAD+ creative-proteomics.com |

| 4 | γ-butyrobetaine hydroxylase (BBOX) / γ-butyrobetaine dioxygenase | γ-butyrobetaine | L-carnitine | Cytosol/Mitochondria (Primarily Liver & Kidney) | Fe(II), α-ketoglutarate, O₂ creative-proteomics.comoregonstate.edu |

Advanced Methodologies for the Study of 5 Methyl L Lysine

Synthetic Strategies for 5-Methyl-L-lysine and Its Derivatives

The ability to generate peptides and proteins containing this compound at specific positions is fundamental to understanding its function. Researchers have devised both chemical and biological strategies to achieve this.

Chemical Synthesis of Methylated Lysine (B10760008) Building Blocks for Peptide Synthesis

The synthesis of peptides containing methylated lysine residues is often accomplished through solid-phase peptide synthesis (SPPS). This requires the preparation of suitably protected Nα-Fmoc-Nε-methyl-L-lysine building blocks.

Several synthetic routes have been established for these building blocks. One convenient method involves the use of malonate derivatives and dibromobutane to create key intermediates like L-2-amino-6-bromohexanoic acid derivatives. nih.govresearchgate.net These intermediates can then be modified at the ε-position to introduce the methyl group. nih.govresearchgate.net The use of Fmoc (9-fluorenylmethyloxycarbonyl) protection for the α-amino group makes these building blocks compatible with standard SPPS protocols. nih.govresearchgate.net

A concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine has been described, involving consecutive reductive benzylation and reductive methylation in a one-pot reaction, followed by debenzylation and Boc protection. nih.gov This building block has been successfully used in SPPS to create peptides with site-specifically monomethylated lysine. nih.gov Another approach involves the reductive methylation of Nα-Fmoc-lysine to yield Nα-Fmoc-Nε-dimethyl-lysine. researchgate.net

These synthetic building blocks, including Fmoc-Lys(Me,Boc)-OH, are commercially available and can be incorporated into peptide chains using standard activation methods. sigmaaldrich.com The resulting peptides containing methylated lysines have been shown to be resistant to the action of enzymes like trypsin and lysyl endopeptidase, a useful property for certain experimental designs. nih.govresearchgate.net

| Building Block | Synthetic Approach | Key Features |

| N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-L-lysine | Based on malonate derivatives and dibromobutane. nih.govresearchgate.net | Fmoc-protected for SPPS compatibility. nih.govresearchgate.net |

| N(alpha)-Fmoc-N(epsilon)-dimethyl-L-lysine | Reductive methylation of Nα-Fmoc-lysine. researchgate.net | Suitable for synthesizing dimethylated peptides. researchgate.net |

| N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine | One-pot reductive benzylation and methylation. nih.gov | Enables synthesis of monomethylated peptides. nih.gov |

Site-Specific Incorporation via Genetic Code Expansion

Genetic code expansion has emerged as a powerful tool for incorporating non-canonical amino acids, including this compound, directly into proteins in living cells. acs.org This technique utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs that are orthogonal to the host's translational machinery. acs.orgmdpi.com

The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from methanogenic archaea have proven to be a particularly versatile system for genetic code expansion. biorxiv.orgrsc.orgnih.gov This pair is orthogonal in a wide range of organisms, including E. coli and mammalian cells. acs.orgresearchgate.net

Researchers have successfully engineered the PylRS/tRNAPylCUA pair to recognize and incorporate various lysine derivatives. frontiersin.org While the direct incorporation of this compound has been challenging due to its structural similarity to lysine, a strategy involving a protected precursor has been successful. frontiersin.org The wild-type PylRS from Methanosarcina barkeri can incorporate Nε-Boc-Nε-methyl-L-lysine, which is subsequently deprotected to yield the desired monomethylated lysine residue within the protein. frontiersin.orgnih.gov

To achieve spatiotemporal control over protein function, photocaged versions of this compound have been developed and incorporated into proteins using genetic code expansion. rsc.org A photocaged Nε-methyl-L-lysine can be introduced at specific sites in proteins in E. coli using an evolved pyrrolysyl-tRNA synthetase-pylT pair. rsc.orgebi.ac.uk Subsequent exposure to light removes the caging group, restoring the native this compound residue and activating protein function at a desired time and location. rsc.orgnih.gov This approach has been used to control the activity of enzymes like RNA polymerase. nih.gov For instance, replacing a critical lysine in the active site of T7 RNA polymerase with a photocaged version rendered the enzyme inactive until it was reactivated by light. nih.gov

| Method | Key Component | Application |

| Genetic Code Expansion | Engineered Pyrrolysyl-tRNA Synthetase/tRNAPylCUA pair. biorxiv.orgfrontiersin.org | Site-specific incorporation of Nε-Boc-Nε-methyl-L-lysine. frontiersin.orgnih.gov |

| Photocaging | Photocaged Nε-methyl-L-lysine and evolved PylRS-pylT pair. rsc.orgebi.ac.uk | Spatiotemporal control of protein activity. nih.govrsc.org |

Pyrrolysyl-tRNA Synthetase/tRNA CUA Pair Engineering

Analytical Techniques for Identification and Quantification

Once proteins containing this compound are synthesized or isolated from biological samples, robust analytical techniques are required for their identification and quantification.

Mass Spectrometry-Based Proteomics for Methylation Profiling

Mass spectrometry (MS)-based proteomics is the cornerstone for the global analysis of protein methylation. rsc.orgnih.gov This powerful technology allows for the identification and quantification of thousands of methylation sites in complex biological samples. cellsignal.com

To enhance the detection of methylated peptides, which are often present in low abundance, various enrichment strategies are employed prior to MS analysis. nih.gov One common approach is immunoaffinity purification, where antibodies that specifically recognize different forms of methyl-lysine are used to isolate methylated peptides from a complex mixture. nih.govcellsignal.com Combining immunoaffinity enrichment with high-resolution mass spectrometry enables the identification of a large number of methylation sites. rsc.org

Another strategy involves exploiting the fact that methylation can block cleavage by certain proteases, like trypsin, at the modified lysine residue. acs.org This property can be used in antibody-free enrichment methods. acs.org Furthermore, techniques like heavy methyl stable isotope labeling by amino acids in cell culture (hmSILAC) allow for the quantitative comparison of methylation levels between different cellular states. rsc.org

The combination of these enrichment techniques with advanced mass spectrometry provides a comprehensive view of the protein "methylome" and has been instrumental in identifying novel methylation sites and understanding the dynamics of this important post-translational modification. nih.gov

| Technique | Principle | Advantage |

| Immunoaffinity Purification (IAP) | Use of antibodies specific to methyl-lysine to enrich for methylated peptides. nih.govcellsignal.com | High specificity for methylated peptides. cellsignal.com |

| Heavy Methyl SILAC (hmSILAC) | Metabolic labeling with heavy isotopes to differentiate and quantify methylated peptides. rsc.org | Enables quantitative profiling of methylation. rsc.org |

| Antibody-Free Enrichment | Exploits the resistance of methylated lysine to protease cleavage. acs.org | Allows for simultaneous analysis of lysine and arginine methylation. acs.org |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of amino acids, including methylated lysine species like this compound. Due to the non-chromogenic nature of lysine, derivatization is a standard prerequisite for HPLC analysis, converting the amino acid into a fluorescent or UV-absorbing compound. nih.govcreative-proteomics.comresearchgate.net

Several HPLC methods have been developed for the separation and quantification of amino acids in various biological samples. nih.govresearchgate.net A common approach involves reversed-phase HPLC coupled with fluorescence detection. nih.govresearchgate.net For instance, a validated method for lysine quantification utilizes a C18 reverse phase column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, achieving detection limits in the low micromolar range. nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant, can be employed to simplify the procedure. nih.gov The detection wavelength is typically set based on the properties of the derivatizing agent used. nih.govoup.com

Derivatization reagents are crucial for enhancing detection sensitivity. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) and o-phthaldialdehyde (OPA) are commonly used to create fluorescent derivatives. researchgate.netkoreascience.kr Another reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), allows for the determination of available lysine by reacting with the ε-amino group. oup.com The choice of derivatization agent can influence the selectivity and sensitivity of the assay. For example, fluorescamine (B152294) is selective for primary amino acids, forming fluorescent products. creative-proteomics.com

The table below summarizes key parameters for a typical HPLC method for lysine analysis.

| Parameter | Value | Reference |

| Column | Purospher star C18 (250 mm×4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | 10 mM potassium dihydrogen phosphate (pH 7.5 with triethylamine) | nih.gov |

| Flow Rate | 0.5 ml/min | nih.gov |

| Detection Wavelength | 214 nm | nih.gov |

| Limit of Detection (LOD) | 1.47 µg/ml | nih.gov |

| Limit of Quantification (LOQ) | 4.41 µg/ml | nih.gov |

It is important to note that while many HPLC methods are designed to quantify multiple amino acids simultaneously, specific optimization may be required for complex matrices like rumen inoculum to ensure accurate quantification of lysine. researchgate.net The development of rapid and selective HPLC methods is essential for applications such as evaluating feed supplementation effectiveness in animal nutrition. nih.govresearchgate.net

Amino Acid Analysis (AAA) for Methylated Lysine Detection

Amino Acid Analysis (AAA) is a fundamental technique for determining the amino acid composition of proteins and peptides, including post-translationally modified residues like methylated lysines. nih.govresearchgate.net The standard AAA process involves the hydrolysis of peptide bonds to liberate individual amino acids, followed by their separation, detection, and quantification. researchgate.net

For the analysis of methylated lysines, the initial step is typically acid hydrolysis of the protein sample, commonly using 6 M HCl at elevated temperatures for an extended period. researchgate.netinterchim.fr It is crucial to perform hydrolysis in an oxygen-free environment to prevent the degradation of certain amino acids. researchgate.net Following hydrolysis, the liberated amino acids are separated. Ion-exchange chromatography has traditionally been a primary method for this separation. researchgate.net

A key challenge in detecting methylated lysines is their separation from unmodified lysine and other amino acids. researchgate.netnih.gov Specialized buffer systems and chromatographic conditions have been developed to achieve baseline separation of mono-, di-, and trimethyl-lysine. researchgate.netnih.gov For instance, a modified buffer system can be used to resolve monomethyl-lysine and trimethyl-lysine from other amino acids. researchgate.netnih.gov

Post-column derivatization with reagents like ninhydrin (B49086) was the classical detection method. researchgate.net However, pre-column derivatization with fluorescent tags such as 9-fluorenylmethyl chloroformate (Fmoc) has become more common, offering higher sensitivity. researchgate.netnih.gov The combination of Fmoc-based AAA with techniques like matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry provides a powerful tool for the sensitive and quantitative analysis of protein methylation at the sub-picomole level. researchgate.netnih.gov

The following table outlines the general steps involved in AAA for methylated lysine detection.

| Step | Description | Key Considerations | Reference |

| 1. Protein Hydrolysis | Liberation of amino acids from the protein backbone. | Typically 6 M HCl at 110°C for 20-70 hours. Oxygen must be removed to prevent degradation of sensitive amino acids. | researchgate.netinterchim.fr |

| 2. Derivatization | Labeling of free amino acids for detection. | Pre-column derivatization with Fmoc-Cl for high sensitivity fluorescence detection. | researchgate.netnih.gov |

| 3. Separation | Chromatographic separation of derivatized amino acids. | Ion-exchange chromatography or reversed-phase HPLC with modified buffer systems to resolve methylated lysine isomers. | researchgate.netnih.govresearchgate.net |

| 4. Detection & Quantification | Measurement of the amount of each amino acid. | Fluorescence detection for Fmoc-derivatives. Integration of peak areas for quantification. | researchgate.netnih.gov |

This integrated approach allows for both the identification and quantification of specific methylation states of lysine within a protein, providing valuable insights into the regulation of cellular processes. researchgate.netnih.gov

Structural Biology and Biophysical Characterization

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyllysine-Containing Proteins

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the three-dimensional structures of proteins containing this compound at atomic resolution.

X-ray crystallography provides a static picture of the protein structure. Obtaining well-diffracting crystals is often the bottleneck in this process. aimspress.com For proteins containing methylated lysine, crystallization can be influenced by the modification itself. Techniques such as reductive methylation of lysine residues on the protein surface have been employed to reduce surface entropy and facilitate crystal formation. aimspress.com The crystal structure of a protein in complex with a methylated lysine-containing peptide can reveal the specific interactions that govern recognition. For example, the structure of the SMYD2-SAH complex provided insights into its substrate binding site. plos.org The structure of lysine-2,3-aminomutase from Clostridium subterminale was solved in a complex that included L-lysine, offering a detailed view of the active site. pnas.org

NMR spectroscopy , in contrast, provides information about the structure and dynamics of proteins in solution. frontiersin.orgnih.gov For proteins with methylated lysine, NMR is particularly useful for studying intrinsically disordered regions where this modification often occurs. frontiersin.org Specific NMR experiments can be used to monitor lysine methylation. nih.gov For instance, the ¹H-¹³C HSQC NMR spectrum shows characteristic shifts for the methyl group of methyllysine, dimethyllysine, and trimethyllysine, allowing for their distinction. researchgate.net Isotopic labeling of the protein (e.g., with ¹⁵N or ¹³C) is often required for detailed NMR studies. frontiersin.orgnih.gov Chemical shift perturbation experiments, where the NMR spectrum of a protein is monitored upon titration with a binding partner, can map the interaction surface. beilstein-journals.org

The table below compares the key features of X-ray crystallography and NMR spectroscopy for studying methyllysine-containing proteins.

| Feature | X-ray Crystallography | NMR Spectroscopy | Reference |

| Sample State | Crystalline solid | Solution | aimspress.comfrontiersin.org |

| Information | High-resolution static 3D structure | Structure, dynamics, and interactions in solution | frontiersin.orgnih.gov |

| Protein Size | No theoretical limit, but crystallization is a challenge | Practically limited to smaller proteins (<~40 kDa), though techniques exist for larger systems | aimspress.combeilstein-journals.org |

| Key Advantage | Provides precise atomic coordinates | Can study dynamic processes and weak interactions | pnas.orgbeilstein-journals.org |

| Key Challenge | Obtaining high-quality crystals | Spectral complexity and the need for isotopic labeling | aimspress.comfrontiersin.org |

Both techniques are highly complementary. While X-ray crystallography can provide a detailed snapshot of a methyllysine recognition event, NMR can reveal the dynamic nature of the interaction and provide insights into the conformational changes that may occur upon binding.

Investigation of Methyllysine Reader Domain Interactions

Methyllysine "reader" domains are specialized protein modules that specifically recognize and bind to methylated lysine residues, thereby translating this post-translational modification into downstream biological outcomes. nih.govnih.gov The investigation of these interactions is crucial for understanding the functional consequences of lysine methylation.

A hallmark of methyllysine recognition is the insertion of the methylated lysine side chain into an "aromatic cage" within the reader domain. nih.gov This cage typically consists of two to four aromatic amino acid residues that engage in cation-π and van der Waals interactions with the methylammonium (B1206745) group of the modified lysine. nih.gov The specificity of a reader domain for a particular methylation state (mono-, di-, or tri-methyllysine) and the surrounding amino acid sequence is determined by the architecture of this binding pocket and contacts outside the immediate methylated residue. nih.govcaymanchem.com

Several biophysical techniques are employed to characterize these interactions quantitatively. Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are used to measure the dissociation constants (Kd) of reader domain-peptide complexes, providing a measure of binding affinity. acs.org These studies have shown that the binding affinities of most methyllysine reader domains for their target peptides are in the high nanomolar to low micromolar range. nih.gov

Various families of reader domains have been identified, including chromodomains, Tudor domains, MBT domains, and PHD fingers, each with distinct structural folds but sharing the conserved aromatic cage feature. nih.govembopress.org Protein domain microarrays have been used to identify novel methyl-lysine-dependent protein-protein interactions, expanding the known repertoire of reader domains. embopress.org

The table below lists some examples of methyllysine reader domains and their target modifications.

| Reader Domain Family | Example Protein | Target Methylation Site | Reference |

| Chromodomain | HP1 | H3K9me2/3 | embopress.org |

| Tudor Domain | 53BP1 | H4K20me2 | acs.orgembopress.org |

| MBT Domain | L3MBTL1 | H4K20me1 | acs.orgembopress.org |

| PHD Finger | ING1 | H3K4me3 | acs.org |

Understanding the molecular basis of these interactions is not only fundamental to cell biology but also provides a foundation for the development of small molecule inhibitors that can modulate these interactions for therapeutic purposes. nih.govcaymanchem.com

Computational Modeling and Molecular Dynamics Simulations of Methyllysine Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of this compound at an atomic level, complementing experimental approaches. nih.govuni.lu These methods provide dynamic insights into how methylation affects protein structure, stability, and binding interactions. plos.orgnih.gov

Molecular dynamics simulations can track the conformational changes in a protein that result from lysine methylation. nih.gov For example, MD simulations of Hsp90 showed that the presence of a methylated lysine can lead to specific structural alterations that are propagated through the protein, influencing its conformational cycle and activity. nih.gov Similarly, simulations of the protein lysine methyltransferase SMYD3 have been used to study the conformational changes between its open and closed states, which are crucial for its catalytic activity. mdpi.com These simulations often start from a crystal structure and model the protein's movement over time in a simulated aqueous environment. plos.orgmdpi.com

Computational studies have also been used to:

Predict which lysine residues in a protein are likely to be methylated. oup.com

Model the interaction of L-lysine with different surfaces, such as functionalized quartz, revealing the importance of electrostatic and hydrogen bonding interactions. acs.org

Assess the suitability of methyl-lysine analogues used in experimental studies by calculating the free energy difference in binding between the native ligand and the analogue. nih.gov

The table below summarizes some applications of computational modeling in the study of methyllysine.

| Computational Approach | Application | Key Findings/Insights | Reference |

| Molecular Dynamics (MD) | Studying conformational changes in Hsp90 upon lysine methylation. | Methylation induces specific conformational changes that propagate through the protein structure. | nih.gov |

| MD Simulations | Investigating the dynamics of the SMYD2 protein lysine methyltransferase. | Revealed correlated motions between different domains of the enzyme. | plos.org |

| QM/MM Calculations | Determining the binding free energies of different methyllysine states to reader domains. | Binding affinity is a balance between dehydration and protein-protein interaction energies. | uni.lu |

| Hybrid Computational/Experimental | Assessing the validity of methyl-lysine analogues in binding assays. | Calculated binding differences agreed well with experimental data, allowing for correction of measured affinities. | acs.orgnih.gov |

These computational methods provide a powerful framework for generating hypotheses and interpreting experimental data, ultimately leading to a deeper understanding of the structural and energetic basis of this compound interactions.

Dysregulation of Lysine Methylation in Disease Pathogenesis

The precise control of lysine methylation is paramount for normal cellular function. Aberrations in the activity of KMTs and KDMs can lead to altered methylation patterns on histone and non-histone proteins, consequently driving the initiation and progression of various diseases. researchgate.netnih.gov

Neurodevelopmental and Neurological Disorders

The proper regulation of gene expression through histone methylation is fundamental for neurogenesis and brain development. frontiersin.org Consequently, mutations in genes encoding for enzymes that regulate histone lysine methylation are increasingly being identified as the genetic basis for a range of neurodevelopmental disorders. nih.gov

Recent genomic studies, including exome sequencing, have pinpointed a growing number of genes related to histone lysine methylation as being associated with intellectual disability. nih.gov The complexity and diversity of histone methylation's role in the cell mean that research into the molecular underpinnings of these disorders is still in its early stages. nih.gov

Disruptions in the function of various lysine methyltransferases (KMTs) and lysine demethylases (KDMs) have been linked to specific neurodevelopmental syndromes that often share phenotypes such as developmental delay, intellectual disability, and craniofacial abnormalities. researchgate.net For instance, pathogenic variants in KMT5B, a lysine methyltransferase, are associated with global developmental delay, macrocephaly, and autism. researchgate.net Similarly, de novo mutations in the SETD5 gene, which is involved in methylating histone H3 on lysine 36, are a known genetic cause of intellectual disability and autism spectrum disorder. frontiersin.org

The KMT2 family of enzymes, which catalyze the methylation of histone H3 at lysine 4 (H3K4), is particularly crucial for neuronal development. frontiersin.org Dysregulation of this process has been linked to conditions like Kabuki syndrome and Kleefstra syndrome. nih.gov Furthermore, mutations in KDM5C, a demethylase for H3K4, are associated with X-linked intellectual disability. nih.gov

Beyond neurodevelopment, lysine methylation is also implicated in neurodegenerative diseases. nih.gov While much of the research has traditionally focused on histone methylation, recent studies are beginning to uncover the role of non-histone protein methylation in these conditions. nih.gov For example, the histone methyltransferase SMYD3, which catalyzes H3K4 methylation, has been found at elevated levels in the prefrontal cortex of Alzheimer's disease patients. aginganddisease.org

Table 1: Histone Lysine Methylation-Related Genes in Neurodevelopmental Disorders This table is for illustrative purposes and not exhaustive.

| Gene | Protein Function | Associated Disorder(s) |

|---|---|---|

| KMT2D | Lysine Methyltransferase | Kabuki syndrome |

| EHMT1 | Lysine Methyltransferase | Kleefstra syndrome |

| KDM5C | Lysine Demethylase | X-linked Intellectual Disability |

| SETD5 | Lysine Methyltransferase | Intellectual Disability, Autism Spectrum Disorder |

Oncogenesis and Cancer Progression

The dysregulation of lysine methylation is a well-established hallmark of cancer. researchgate.netspandidos-publications.com Both histone and non-histone protein methylation play significant roles in tumor initiation, progression, and the development of chemoresistance. researchgate.netnih.govfrontiersin.org Aberrant activities of KMTs and KDMs can lead to the silencing of tumor suppressor genes or the activation of oncogenes. researchgate.net

The overexpression of certain KMTs is a common feature in many cancers and is often associated with poor prognosis. For example, EZH2, a component of the polycomb repressive complex 2 that catalyzes the trimethylation of H3K27, is frequently overexpressed in a wide range of cancers, including breast cancer, and its high expression is a marker for poor survival. spandidos-publications.com Similarly, SMYD3 is overexpressed in colorectal, liver, and breast cancers, where it promotes cell proliferation. spandidos-publications.com The KMT2 family of enzymes is also frequently mutated in various cancers, including leukemias and solid tumors. mdpi.com

The methylation of non-histone proteins is also a critical factor in cancer. Hundreds of non-histone proteins have been identified as targets of lysine methylation, regulating key cellular pathways involved in cancer, such as growth signaling and the DNA damage response. researchgate.net For instance, the tumor suppressor protein p53 is regulated by lysine methylation. Methylation of p53 can repress its transcriptional activity, and this mechanism is thought to be co-opted by cancer cells to suppress its tumor-suppressive function. pnas.org In testicular teratocarcinoma, where wild-type p53 is highly expressed but inactive, its repression is partly due to lysine methylation. pnas.org

Lysine demethylases also play a crucial role in oncogenesis. For example, lysine-specific demethylase 1 (KDM1A/LSD1) is upregulated in various cancers, including chronic lymphocytic leukemia (CLL), and has been linked to poor clinical outcomes. ashpublications.org

Table 2: Examples of Dysregulated Lysine Methylation in Cancer

| Enzyme | Type | Cancer Type(s) | Consequence of Dysregulation |

|---|---|---|---|

| EZH2 | KMT | Breast, Prostate, etc. | Overexpressed, leading to transcriptional repression of tumor suppressors. spandidos-publications.com |

| SMYD3 | KMT | Colorectal, Liver, Breast | Overexpressed, promoting cell proliferation. spandidos-publications.com |

| KMT2A | KMT | Leukemia | Gene rearrangements lead to aberrant gene expression. mdpi.com |

| KDM1A/LSD1 | KDM | Leukemia, Solid Tumors | Upregulated, contributing to tumor progression. ashpublications.org |

Development of Chemical Probes and Modulators of Lysine Methylation Pathways

The critical role of lysine methylation in disease has spurred the development of small-molecule inhibitors targeting the enzymes involved in these pathways. These "epidrugs" represent a promising avenue for therapeutic intervention. researchgate.net

Inhibitors of Protein Lysine Methyltransferases (KMTIs)

Inhibitors of KMTs have emerged as a major focus of drug discovery efforts. nih.govnih.gov These inhibitors can be broadly categorized as S-adenosyl-L-methionine (SAM)-competitive inhibitors, which bind to the cofactor binding pocket, and substrate-competitive inhibitors. nih.gov Several KMTIs have shown promise in preclinical and clinical studies. frontiersin.org

For example, inhibitors of EZH2 are being investigated for the treatment of non-Hodgkin lymphoma. nih.gov Similarly, DOT1L inhibitors have entered clinical trials for the treatment of MLL-rearranged leukemia. frontiersin.orgfrontiersin.org The development of potent and selective inhibitors for other KMTs, such as G9a/GLP and SUV39H1, is also an active area of research. frontiersin.org

Inhibitors of Lysine Demethylases (KDMs)

Inhibitors of KDMs are also being developed as potential cancer therapeutics. researchgate.net The two major families of KDMs are the flavin-dependent KDM1 subfamily and the JmjC domain-containing subfamily. nih.gov

Numerous inhibitors targeting KDM1A (LSD1) have been developed and are in clinical investigation, particularly for small-cell lung cancer and acute myeloid leukemia. ashpublications.org These inhibitors, such as tranylcypromine (B92988) derivatives, have shown potent anti-proliferative effects in cancer cells. researchgate.net

Inhibitors of the JmjC domain-containing KDMs have also been identified. nih.gov For instance, IOX1 is a broad-spectrum inhibitor of several JmjC demethylases. nih.gov The development of selective inhibitors for specific JmjC family members is an ongoing challenge. nih.gov

Targeting Methyllysine Reader Proteins for Therapeutic Intervention

In addition to the "writers" (KMTs) and "erasers" (KDMs) of lysine methylation, the "readers" of these marks are also emerging as attractive therapeutic targets. frontiersin.org Methyllysine reader proteins contain specific domains, such as chromodomains, PHD fingers, and Tudor domains, that recognize and bind to methylated lysine residues on histones and other proteins. frontiersin.orgmdpi.com This recognition is a key step in translating the epigenetic mark into a functional outcome.

By disrupting the interaction between reader proteins and their methylated targets, it is possible to modulate gene expression and cellular processes that are dysregulated in disease. rsc.org The development of small molecules that inhibit these interactions is a rapidly growing field. frontiersin.org

For example, inhibitors targeting the chromodomains of the Polycomb repressive complex 1 (PRC1) have been developed. frontiersin.org These inhibitors can disrupt the binding of PRC1 to methylated histones, thereby altering gene expression. Similarly, inhibitors of PHD finger domains have been identified that can prevent the interaction with methylated H3K4. frontiersin.org Targeting methyllysine reader proteins offers a promising strategy for therapeutic intervention in cancer and other diseases where epigenetic regulation is compromised. rsc.orguvic.ca

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| BCI-121 |

| IOX1 |

| Sinefungin |

Future Directions in this compound Research

The study of this compound, a key post-translational modification (PTM), stands at a critical juncture. While foundational knowledge has been established, the complexity of its roles in cellular processes necessitates a forward-looking research agenda. Future investigations are poised to delve deeper into the nuanced mechanisms of lysine methylation, expand the known landscape of its protein targets, and translate these fundamental discoveries into clinical applications. The progress in this field is heavily reliant on technological advancements for detection and the exploration of its therapeutic potential in a variety of diseases.

A primary avenue for future research is the continued identification and functional characterization of the vast number of non-histone proteins that are subject to lysine methylation. nih.govoup.comoup.comnih.gov Although methylation of histones and its role in epigenetic regulation have been a major focus, it is now clear that thousands of other proteins are methylated at lysine residues, opening up a significant new area of biological inquiry. nih.gov Many of the lysine methyltransferase (KMT) enzymes responsible for adding these methyl groups, and the lysine demethylases (KDMs) that remove them, remain poorly characterized, leaving their biological relevance and biochemical properties as important unanswered questions. tandfonline.com

Key future research trajectories will likely focus on several interconnected areas:

Mapping the Non-Histone Methylome: A significant challenge is to create a comprehensive profile of lysine methylation across the entire proteome. oup.com This involves identifying which non-histone proteins are methylated, the specific lysine residues that are modified, and the enzymes (KMTs and KDMs) responsible. Understanding how these modifications regulate protein-protein interactions, protein stability, and subcellular localization is a fundamental goal. nih.gov

Deciphering Regulatory Complexity: The interplay, or "crosstalk," between lysine methylation and other PTMs like phosphorylation, acetylation, and ubiquitination is an area ripe for exploration. oup.comnih.gov Future studies will need to unravel how these modifications work in concert to create a complex "PTM code" that dictates protein function in response to cellular signals. oup.com

Developing Novel Therapeutic Strategies: The enzymes that regulate this compound levels are promising targets for new drugs. chemimpex.com Given the link between aberrant lysine methylation and diseases such as cancer and neurodegenerative disorders, developing small molecule inhibitors or activators for specific KMTs and KDMs is a major therapeutic goal. nih.govchemimpex.comfrontiersin.org

Advancing Detection Technologies: Progress in the field is intrinsically linked to the development of more sensitive and specific methods for detecting and quantifying lysine methylation. nih.govresearchgate.net This includes creating better antibodies that can recognize specific methylation states, improving mass spectrometry and nuclear magnetic resonance (NMR) techniques, and designing novel fluorescent probes for real-time analysis in living cells. oup.comnih.govrsc.org

The following table summarizes key unanswered questions and the proposed research approaches to address them, highlighting the future path for this compound research.

| Unanswered Question | Proposed Research Approach | Potential Impact |

| What is the full scope of non-histone proteins regulated by this compound? nih.govoup.com | Proteome-wide screening using advanced mass spectrometry; development of methyl-lysine specific antibodies for immunoprecipitation. oup.com | A deeper understanding of cellular signaling pathways and regulation. |

| How does crosstalk between lysine methylation and other PTMs regulate protein function? oup.comnih.gov | Systems biology approaches combining proteomics, genomics, and computational modeling to map PTM networks. | Revelation of complex regulatory codes that govern protein activity in health and disease. |

| Can targeting lysine methyltransferases (KMTs) and demethylases (KDMs) lead to effective therapies? chemimpex.com | High-throughput screening for small molecule inhibitors; structural biology to guide rational drug design. nih.govchemimpex.com | Development of novel treatments for cancer, neurological disorders, and other diseases. chemimpex.comfrontiersin.org |

| What is the specific role of lysine metabolism pathways in brain disorders? nih.gov | Neurochemical analysis in normal and pathological brain states; investigation of the interplay between different metabolic pathways. nih.gov | New insights into the molecular basis of neurological diseases and potential therapeutic targets. |

| How can we visualize and track this compound dynamics in living cells? rsc.org | Development of genetically encoded biosensors and novel fluorescent probes that respond to changes in lysine methylation. researchgate.netrsc.org | Real-time observation of methylation-dependent signaling events within the cellular environment. |

Further research will also need to address the substrate specificity of the numerous uncharacterized KMTs predicted by the human genome. tandfonline.com Elucidating the mechanisms that govern how these enzymes select their targets is crucial for understanding their biological function and for the development of specific inhibitors. As our knowledge of the "lysine methylome" expands, it will provide a more detailed map of the cellular machinery, offering new opportunities for therapeutic intervention and a more profound understanding of human biology. oup.comoup.com

Table of Compounds

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 5-Methyl-L-lysine in vitro, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves enzymatic methylation of L-lysine using methyltransferases (e.g., SET-domain proteins) under controlled buffer conditions (pH 7–8, 37°C). Characterization requires tandem mass spectrometry (LC-MS/MS) to confirm methyl group addition and NMR for structural validation. Reproducibility hinges on documenting reaction parameters (e.g., enzyme kinetics, substrate ratios) in the "Materials and Methods" section, adhering to guidelines for experimental rigor . For known compounds, cross-reference published spectral data; for novel derivatives, provide purity assessments (HPLC) and elemental analysis .

Q. How can researchers quantify this compound levels in histone extracts, and what are common analytical pitfalls?

- Methodological Answer : Quantification often employs antibody-based assays (e.g., Western blot, ELISA) or targeted proteomics with heavy-isotope-labeled internal standards. Pitfalls include cross-reactivity with similar methylated residues (e.g., mono- vs. tri-methylated lysine). Mitigate this by validating antibodies using knockout cell lines and including controls for non-specific binding. Raw data (e.g., chromatograms) should be archived in supplementary materials for transparency .

Advanced Research Questions

Q. How does this compound contribute to the "histone code" hypothesis, and what experimental designs can test its crosstalk with other post-translational modifications (PTMs)?

- Methodological Answer : The histone code posits that combinatorial PTMs regulate chromatin states . To study crosstalk, use CRISPR-edited cell lines to knock in lysine-to-arginine mutations at methylation sites, followed by ChIP-seq to map changes in acetylation or phosphorylation patterns. Integrate multi-omics workflows (e.g., proteomics + epigenomics) and apply statistical tools like Pearson correlation to identify co-occurring PTMs . Address contradictory findings (e.g., antagonistic vs. synergistic PTM interactions) by comparing results across model organisms or stress conditions .

Q. What strategies resolve contradictions in reported functional roles of this compound in transcriptional activation versus repression?

- Methodological Answer : Contradictions often arise from context-dependent effects (e.g., cell type, methylation site). Design experiments using isoform-specific inhibitors (e.g., methyltransferase inhibitors) and assess outcomes via RNA-seq and chromatin accessibility assays (ATAC-seq). Perform meta-analyses of published datasets to identify confounding variables (e.g., antibody specificity, batch effects). Transparently report negative results in supplementary materials to avoid publication bias .

Q. How can computational modeling complement wet-lab experiments to predict this compound’s interaction networks?

- Methodological Answer : Use molecular dynamics simulations to map methyl-lysine’s binding affinity for reader domains (e.g., Tudor, PHD fingers). Train machine learning models on existing PTM databases (e.g., PhosphoSitePlus) to predict novel interaction partners. Validate predictions via pull-down assays coupled with mass spectrometry. Ensure models are benchmarked against experimental data, with uncertainties quantified and disclosed in the "Discussion" section .

Methodological Best Practices

- Literature Synthesis : Prioritize peer-reviewed journals (avoiding unreliable sources like BenchChem) and use reference managers (e.g., Zotero) to organize findings. Keyword strategies should combine "this compound" with terms like "epigenetics," "histone methylation," and "chromatin remodeling" .

- Data Presentation : Follow journal-specific guidelines for figures: limit chemical structures in graphics, use color-coding for clarity, and avoid redundant data in tables .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability in mandatory declarations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.